molecular formula C23H18N4OS B2983270 2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile CAS No. 332045-78-0

2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile

Cat. No.: B2983270
CAS No.: 332045-78-0
M. Wt: 398.48
InChI Key: GUZSZDFCQKNZLF-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a pyridine-3,5-dicarbonitrile moiety . This moiety has gained significant attention in the field of materials chemistry, particularly in the development of heavy-metal-free pure organic light-emitting diodes (OLEDs) .


Molecular Structure Analysis

The structure of your compound likely involves efficient intramolecular charge transfer (ICT) from the donor to the acceptor .


Physical and Chemical Properties Analysis

Similar compounds have been found to have good hole-blocking and electron-injecting properties due to their high ionization potentials . They also demonstrate promising potential for use in organic electronic devices, such as OLEDs .

Scientific Research Applications

Antimicrobial Activity

Pyridine derivatives have been synthesized and evaluated for their antibacterial activity. A study describes the efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation against bacterial strains, highlighting the potential of such compounds in developing new antimicrobial drugs (Rostamizadeh et al., 2013). Another investigation demonstrated that pyridine derivatives exhibit toxicity to E. coli strains, underscoring their promise as antimicrobial agents (Koszelewski et al., 2021).

Anticancer Activity

Research on pyridine scaffolds includes the exploration of their anticancer properties. One study synthesized new pyridine derivatives from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile and evaluated them for both antibacterial and antitumor activities, indicating the potential application of such compounds in cancer research (Elewa et al., 2021).

Corrosion Inhibition

Another significant application of pyridine derivatives is in the field of corrosion inhibition. A study investigated the corrosion protection efficiency of pyridine derivatives for mild steel in acidic environments, showing their effectiveness in preventing metal corrosion (Sudheer & Quraishi, 2014).

Multicomponent Reactions and Synthesis

Pyridine derivatives are also important in synthetic chemistry for their role in multicomponent reactions. They have been synthesized through one-pot reactions and evaluated for their potential as corrosion inhibitors, highlighting their utility in developing novel chemical entities with diverse applications (Mahmoud & El-Sewedy, 2018).

Mechanism of Action

Target of Action

Similar compounds, such as thieno[2,3-b]pyridine derivatives, have been reported to exhibit pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Mode of Action

It is synthesized through a condensation and oxidation tandem reaction of aldehydes, malononitrile, and thiols . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the target’s function or structure.

Biochemical Pathways

Given the reported biological activities of similar compounds , it can be inferred that this compound might affect various biochemical pathways related to the aforementioned activities.

Result of Action

Given the reported biological activities of similar compounds , it can be inferred that this compound might have various effects at the molecular and cellular levels.

Future Directions

Research on compounds with the pyridine-3,5-dicarbonitrile moiety is ongoing, particularly in the field of materials chemistry . They are being explored for use in the development of novel heavy-metal-free pure organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name

2-amino-4-(4-phenylmethoxyphenyl)-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-2-12-29-23-20(14-25)21(19(13-24)22(26)27-23)17-8-10-18(11-9-17)28-15-16-6-4-3-5-7-16/h2-11H,1,12,15H2,(H2,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZSZDFCQKNZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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